

Technical Guide: Synthesis of (Piperidin-4-ylmethyl)boronic Acid

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Compound of Interest

Compound Name: (Piperidin-4-ylmethyl)boronic acid

Cat. No.: B13455423

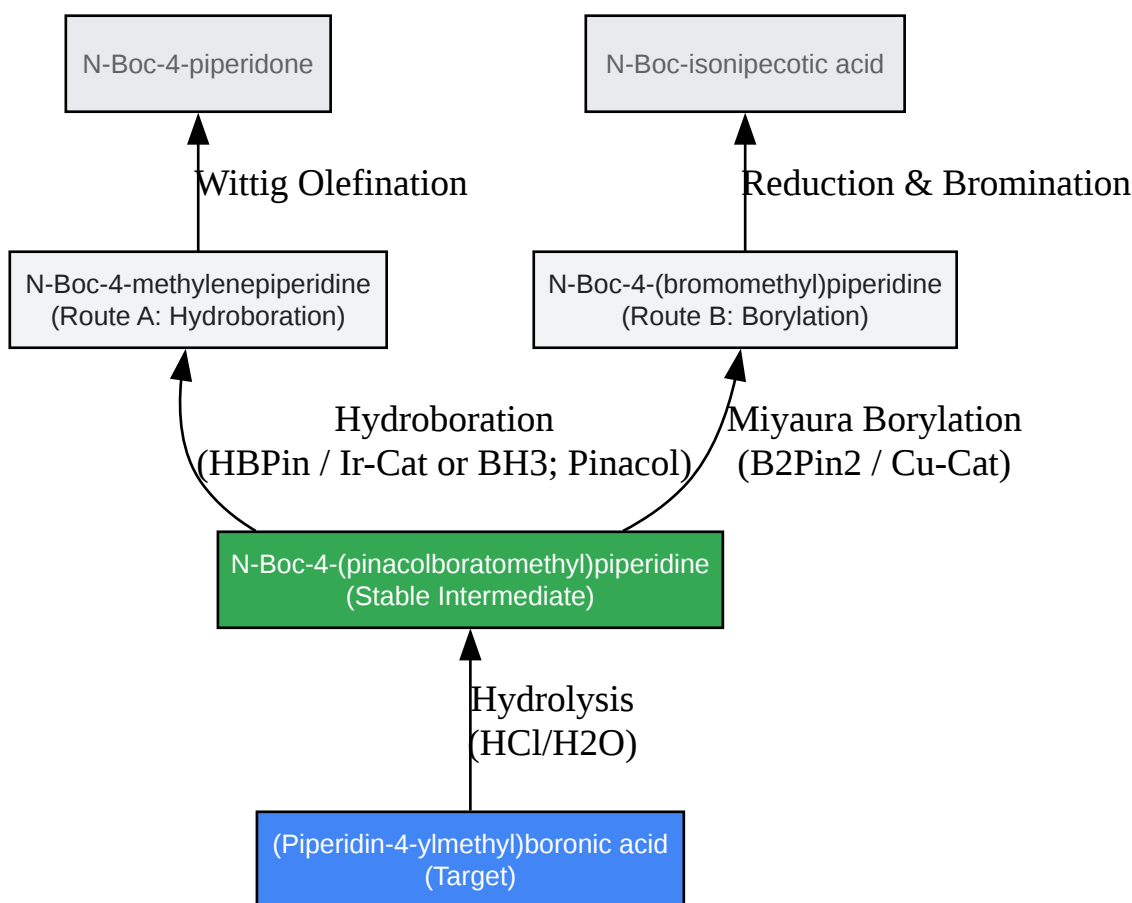
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Executive Summary

- Target Molecule: **(Piperidin-4-ylmethyl)boronic acid** (as HCl salt or N-Boc pinacol ester).
- CAS Registry: 148868-06-8 (Free acid/HCl), 850567-46-3 (N-Boc Pinacol Ester).
- Core Application: Suzuki-Miyaura cross-coupling, warhead installation in covalent inhibitors.
- Key Challenge: Protodeboronation of primary alkyl boronic acids and stability of the free amine.
- Solution: Synthesis and isolation of the pinacol ester protected intermediate, followed by controlled hydrolysis only when necessary.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the C(sp³)-B bond. The most reliable precursors are the exocyclic alkene (via hydroboration) or the primary alkyl halide (via metal-catalyzed borylation).



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Caption: Retrosynthetic tree illustrating the two primary disconnections to the stable pinacol ester intermediate.

Route A: Hydroboration of N-Boc-4-methylenepiperidine (Recommended)

This route is preferred for its high atom economy and the avoidance of transition metal scavengers required in halide borylation.

Mechanism & Rationale

Hydroboration of the exocyclic alkene proceeds with anti-Markovnikov selectivity, placing the boron atom on the less hindered primary carbon.^{[1][2]} While uncatalyzed hydroboration with 9-BBN is possible, the use of Iridium-catalyzed hydroboration with pinacolborane (HBPin) or a two-step hydroboration (

) / esterification sequence is operationally simpler for scale-up.

Experimental Protocol

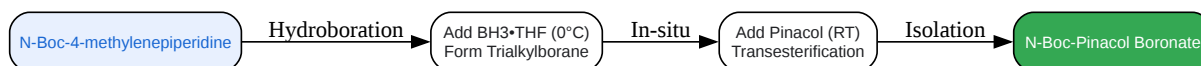
Step 1: Wittig Olefination

- Reagents: Methyltriphenylphosphonium bromide (, 1.2 eq), Potassium tert-butoxide (, 1.2 eq), N-Boc-4-piperidone (1.0 eq).
- Solvent: Anhydrous THF.
- Procedure:
 - Suspend in THF at 0°C. Add portion-wise to generate the ylide (bright yellow). Stir for 1h.
 - Add N-Boc-4-piperidone solution dropwise.[3]
 - Warm to RT and stir for 12h.
 - Workup: Quench with sat. , extract with hexanes/EtOAc (removes more effectively than pure EtOAc).
 - Yield: ~85-90% of N-Boc-4-methylenepiperidine.

Step 2: Hydroboration / Pinacol Protection

- Reagents: N-Boc-4-methylenepiperidine (1.0 eq), Borane-THF complex (, 1.0 M, 1.1 eq), Pinacol (1.2 eq).
- Solvent: Anhydrous THF.

- Procedure:
 - Cool alkene solution in THF to 0°C.
 - Add dropwise. Stir at 0°C for 2h (formation of trialkylborane).
 - Critical Step: Carefully add solid Pinacol (or solution in THF).
 - Stir at RT for 12h to effect transesterification (evolution of gas).
 - Workup: Concentrate in vacuo. Dissolve residue in , wash with water and brine.
 - Purification: Flash chromatography (Hexanes/EtOAc).
 - Yield: ~75-80% of N-Boc-4-(pinacolboratomethyl)piperidine.



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Caption: Workflow for the two-step, one-pot hydroboration-esterification.

Route B: Copper-Catalyzed Borylation of Alkyl Halides

This route is ideal if the bromomethyl precursor is already available. It utilizes a copper-catalyzed substitution which avoids the harsh conditions of lithiation.

Mechanism

Unlike Pd-catalyzed Miyaura borylation (difficult for

halides due to slow oxidative addition and

-hydride elimination), Cu(I)-catalyzed borylation proceeds via a nucleophilic substitution pathway involving a Cu-B species (L-Cu-Bpin).

Experimental Protocol

- Reagents: N-Boc-4-(bromomethyl)piperidine (1.0 eq), Bis(pinacolato)diboron (, 1.2 eq), CuI (10 mol%), (20 mol%), LiOMe (1.5 eq).
- Solvent: DMF or Acetonitrile.
- Procedure:
 - In a glovebox or under strict , combine CuI, , and .
 - Add LiOMe (base activator) and the alkyl bromide.
 - Stir at 40-60°C for 16h.
 - Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Filter through Celite to remove Cu salts.
 - Yield: ~65-75%.

Deprotection & Isolation (Free Boronic Acid)

The pinacol ester is often stable enough for coupling. If the free acid is required (e.g., for protease inhibition assays), hydrolysis is needed.

Protocol:

- Dissolve the pinacol ester in Acetone/
(1:1).
- Add
(3.0 eq) and
(1.0 eq). Stir for 24h.
- Acidic Deprotection (Global): Alternatively, treat with 4M HCl in Dioxane.[4] This removes the Boc group and hydrolyzes the pinacol ester (though pinacol esters are resistant to acid, the equilibrium shifts in aqueous acid).
- Product Form: Often isolated as the Trifluoroborate salt (treatment) for enhanced stability if the free acid is unstable.

Analytical Data Summary

Parameter	N-Boc-4-methylenepiperidine	N-Boc-4-(pinacolboratomethyl)piperidine
Appearance	Colorless Oil	White/Off-white Solid
¹ H NMR (CDCl ₃)	4.74 (s, 2H, =CH ₂), 3.42 (t, 4H), 2.18 (t, 4H), 1.47 (s, 9H)	4.0 (br, 2H), 2.6 (br, 2H), 1.45 (s, 9H), 1.24 (s, 12H, Pin), 0.8 (d, 2H, CH ₂ -B)
¹¹ B NMR	N/A	~33-34 ppm (Broad singlet)
Stability	Oxidizes slowly in air	Stable at RT; Hydrolyzes in acidic water

References

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